9-(piperidin-4-yl)-9H-purin-2-amine is a purine derivative that features a piperidine moiety attached to the purine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent in various diseases, including cancer and neurological disorders. The compound's structure allows for specific interactions with biological targets, making it a candidate for further pharmacological studies.
9-(piperidin-4-yl)-9H-purin-2-amine belongs to the class of purine derivatives, which are crucial in biochemistry due to their roles in nucleic acids and energy metabolism. It can be classified as a potential inhibitor of specific enzymes or receptors involved in signaling pathways related to cancer and other diseases.
The synthesis of 9-(piperidin-4-yl)-9H-purin-2-amine typically involves several key steps:
The industrial production may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Catalysts may also be employed to enhance efficiency .
The molecular formula for 9-(piperidin-4-yl)-9H-purin-2-amine is C₁₃H₁₈N₄. The structure consists of a purine ring substituted at the 9-position with a piperidine group at the 4-position.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and purity .
9-(piperidin-4-yl)-9H-purin-2-amine can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various amines or thiols for substitution reactions under basic conditions .
The mechanism of action for 9-(piperidin-4-yl)-9H-purin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, which can lead to therapeutic effects in diseases like cancer by disrupting critical cellular processes .
The physical properties of 9-(piperidin-4-yl)-9H-purin-2-amine include:
Key chemical properties include:
9-(piperidin-4-yl)-9H-purin-2-amine has several applications in scientific research:
The purine core serves as a privileged scaffold in kinase inhibitor design due to its innate ability to mimic adenine's hydrogen-bonding interactions within ATP-binding sites. 9-(piperidin-4-yl)-9H-purin-2-amine exemplifies this strategy, combining a purine hinge-binding motif with a piperidine group for targeted subpocket engagement. In CHK1 inhibitor development, fragment-based screening identified low-micromolar pyrazolopyridine hits, which were systematically morphed into optimized isoquinoline scaffolds (e.g., SAR-020106) through structure-guided evolution. This scaffold-hopping approach improved CHK1 potency (IC₅₀ = 0.29 μM) and selectivity over CHK2 (41-fold) by exploiting polar interactions with Asn59 in CHK1’s interior pocket [1]. Similarly, AKT inhibitors leverage purine bioisosteres like triciribine, where scaffold diversification via piperidine-linked substituents accesses allosteric PH-domain pockets. Core-hopping strategies using FDA-approved kinase inhibitor templates have generated novel AKT1 inhibitors with docking scores surpassing triciribine (–13 kcal/mol vs. –8.6 kcal/mol), highlighting the efficacy of scaffold optimization for enhancing binding affinity [9].
Table 1: Impact of Scaffold Diversification on Kinase Inhibitor Properties
Initial Scaffold | Optimized Scaffold | Target | Potency (IC₅₀) | Selectivity Ratio | Key Interactions |
---|---|---|---|---|---|
Pyrazolopyridine | Isoquinoline (SAR-020106) | CHK1 | 0.29 μM | 41× (CHK2/CHK1) | Asn59, Glu55, Lys38-Asp148 salt bridge [1] |
Purine (Triciribine) | Piperidine-carboxamide hybrids | AKT1 | Docking: –13 kcal/mol | N/A | Trp80, Asp274, Tyr272 [9] |
The piperidin-4-yl moiety attached to N9 of the purine core acts as a versatile vector for accessing unique regions of the kinase ATP-binding cleft. In CHK1 inhibitors, the piperidine’s basic nitrogen forms salt bridges with Asp148 in the ribose pocket, while its equatorial C2/C6 substituents project into hydrophobic subpockets [1]. This positioning enables:
Table 2: Piperidine-Driven Interactions in Kinase Binding Sites
Kinase | Piperidine Interaction | Functional Impact | Example Compound |
---|---|---|---|
CHK1 | Salt bridge with Asp148 | Stabilizes ribose pocket orientation | Pyrazolopyridine derivatives [1] |
ALK | H-bond with Met1199 hinge residue | Enhances hinge affinity | 2-Arylaminopyrimidine derivatives [5] |
JAK2 | Hydrophobic occupancy of F-pocket | Increases selectivity over TYK2 | Purine-based jakibs [8] |
Fragment-based drug design (FBDD) leverages low-molecular-weight (<300 Da) fragments to map key interactions within kinase subpockets, minimizing off-target effects. The 9-(piperidin-4-yl)-9H-purin-2-amine scaffold originated from FBDD screens targeting CHK1, where purine fragments exhibited ligand efficiencies (LE) >0.45 kcal/mol per heavy atom [1] [3]. Critical FBDD strategies include:
Table 3: Fragment-to-Lead Optimization of Purine-Based Kinase Inhibitors
Fragment | Optimized Lead | LE (kcal/mol/HA) | Selectivity Gain | Target Kinase |
---|---|---|---|---|
Pyrazolo[3,4-b]pyridine | Isoquinoline (e.g., SAR-020106) | 0.43 | 41× vs. CHK2 | CHK1 [1] |
N-(pyrazin-2-yl)pyrimidin-4-amine | Imidazo[4,5-c]pyridine | 0.47 | 24× vs. CHK2 | CHK1 [1] |
2-aminopurine | Covalent FGFR inhibitor (Futibatinib) | 0.40 | >100× vs. EGFR | FGFR1–4 [3] [10] |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9